2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a carboxylation reaction using carbon dioxide to yield the final product.
Reaction Conditions:
Step 1: 4-methoxybenzaldehyde + dimethylamine + sodium borohydride → intermediate
Step 2: Intermediate + carbon dioxide → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(dimethylamino)-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-phenylacetic acid
- 2-(Dimethylamino)-2-(4-hydroxyphenyl)acetic acid
- 2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid
Comparison
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
CAS No. |
1103976-91-5 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8/h4-7,10H,1-3H3,(H,13,14) |
InChI Key |
MLRPRAUQNABPHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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